

Application Note: Determination of Flumequine Sodium in Animal Tissues by HPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Flumequine sodium

Cat. No.: B593379

[Get Quote](#)

Abstract

This application note details a robust and sensitive method for the quantification of **flumequine sodium** in various animal tissues, including poultry muscle, liver, and kidney, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample cleanup and analyte enrichment. The subsequent analysis by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the accurate determination of flumequine residues. This method is suitable for researchers, scientists, and professionals in drug development and food safety for monitoring flumequine levels in compliance with regulatory standards.

Introduction

Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[1][2] The presence of its residues in edible tissues is a public health concern due to the potential for antimicrobial resistance.[3] Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for flumequine in food products of animal origin. This application note provides a comprehensive protocol for a reliable HPLC-MS/MS method for the routine monitoring of flumequine in tissue samples.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method offers a streamlined and effective approach for the extraction and cleanup of flumequine from complex tissue matrices.^{[3][4][5]}

Reagents and Materials:

- Homogenized tissue sample (e.g., poultry muscle, liver, kidney)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid, 98-100%
- QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate)
- Dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents
- Centrifuge tubes (15 mL and 50 mL)
- Centrifuge capable of 4000 x g
- Vortex mixer

Procedure:

- Weigh 2 g (\pm 0.05 g) of the homogenized tissue sample into a 50 mL centrifuge tube.
- Add 10 mL of 1% formic acid in acetonitrile.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Add the QuEChERS extraction salt packet to the tube.
- Immediately cap the tube and shake vigorously for 1 minute.

- Centrifuge at 4000 x g for 10 minutes at 4°C.
- Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and C18.
- Vortex for 1 minute to facilitate the cleanup process.
- Centrifuge at 4000 x g for 5 minutes.
- Collect the purified supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Program	10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Gas Flow Rates	Optimized for the specific instrument

MRM Transitions for Flumequine:

The precursor ion for flumequine is $[M+H]^+$ at m/z 262.1. Two product ions are monitored for quantification and confirmation.

Transition	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Quantifier	262.1	244.1	15	Quantification
Qualifier	262.1	216.1	25	Confirmation

Data Presentation

The following tables summarize the quantitative data typically obtained from the validation of this method.

Table 1: Method Validation Parameters

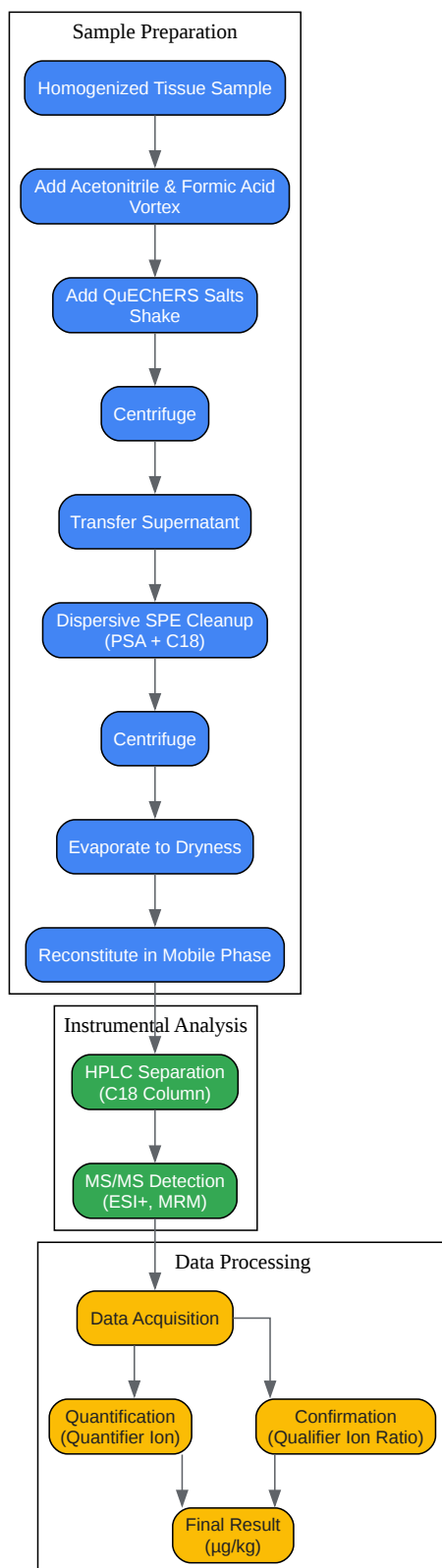
Parameter	Result
Linearity (r ²)	> 0.99
Limit of Detection (LOD)	0.5 µg/kg
Limit of Quantification (LOQ)	1.5 µg/kg
Retention Time	Approximately 6.5 minutes (under given conditions)

Table 2: Recovery and Precision in Different Tissues

Tissue	Fortification Level (µg/kg)	Mean Recovery (%)	RSD (%) (Intra-day)	RSD (%) (Inter-day)
Poultry Muscle	5	95.2	4.8	6.2
	50	98.1	3.5	
	100	97.5	3.9	
Poultry Liver	5	92.8	5.5	7.1
	50	96.3	4.1	
	100	95.9	4.5	
Poultry Kidney	5	91.5	6.1	7.8
	50	94.7	4.8	
	100	94.2	5.2	

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Flumequine analysis.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive tool for the quantification of flumequine in animal tissues. The use of a QuEChERS-based sample preparation protocol ensures high recovery and effective removal of matrix interferences. The method is validated to be linear, accurate, and precise, making it suitable for routine monitoring and regulatory compliance testing in the food safety and veterinary drug development industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys [air.unimi.it]
- 3. Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mn-net.com [mn-net.com]
- To cite this document: BenchChem. [Application Note: Determination of Flumequine Sodium in Animal Tissues by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593379#hplc-ms-ms-method-for-flumequine-sodium-detection-in-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com